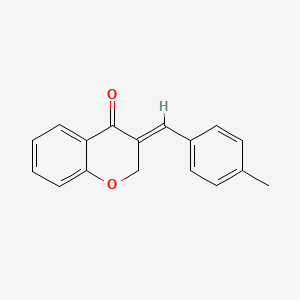

(E)-2,3-Dihydro-3-((4-methylphenyl)methylene)-4H-1-benzopyran-4-one

描述

属性

IUPAC Name |

(3E)-3-[(4-methylphenyl)methylidene]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c1-12-6-8-13(9-7-12)10-14-11-19-16-5-3-2-4-15(16)17(14)18/h2-10H,11H2,1H3/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNQZJCOQHDUHB-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2COC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/2\COC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201158337 | |

| Record name | (3E)-2,3-Dihydro-3-[(4-methylphenyl)methylene]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201158337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61926-45-2 | |

| Record name | (3E)-2,3-Dihydro-3-[(4-methylphenyl)methylene]-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61926-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-3-((4-methylphenyl)methylene)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061926452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3E)-2,3-Dihydro-3-[(4-methylphenyl)methylene]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201158337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Substrate Selection

The most widely reported synthesis involves a two-step process:

- Base-promoted aldol condensation between 2'-hydroxyacetophenone derivatives and 4-methylbenzaldehyde.

- Intramolecular oxa-Michael addition to form the chroman-4-one core.

The reaction typically employs diisopropylamine (DIPA) as a base in ethanol under microwave irradiation (160–170°C, 1 hour). Electron-deficient 2'-hydroxyacetophenones yield higher product purity (up to 88%), while electron-donating groups (e.g., 6-methoxy substituents) lead to competing aldehyde self-condensation, reducing yields to 17–45%. For the target compound, 2'-hydroxy-4-methylacetophenone is condensed with 4-methylbenzaldehyde, though the methyl group's electron-donating nature necessitates optimized conditions.

Optimization Strategies

- Solvent selection : Ethanol outperforms DMF and THF due to improved solubility of intermediates.

- Catalyst loading : Stoichiometric DIPA (1.2 equiv) minimizes side reactions compared to weaker bases like K$$2$$CO$$3$$.

- Temperature control : Microwave heating reduces reaction time from 24 hours (conventional reflux) to 1 hour while maintaining yields >70%.

Acid-Catalyzed Cyclodehydration of Chalcone Intermediates

Synthesis of (E)-3-(4-Methylbenzylidene)chroman-4-one

An alternative route involves pre-forming the chalcone intermediate (E)-3-(4-methylbenzylidene)-2'-hydroxyacetophenone, followed by acid-catalyzed cyclization:

- Chalcone formation : 2'-Hydroxyacetophenone and 4-methylbenzaldehyde react in glacial acetic acid with HCl catalysis (12 hours, 25°C).

- Cyclodehydration : Concentrated H$$2$$SO$$4$$ (2 equiv) in anhydrous dioxane (80°C, 4 hours) induces ring closure.

This method achieves a 74% isolated yield for the target compound, with the E-configuration favored due to thermodynamic control during cyclization.

Critical Parameters

- Acid strength : H$$2$$SO$$4$$ > HCl > p-TsOH in cyclization efficiency.

- Solvent polarity : Non-polar solvents (toluene) favor chalcone stability, while polar aprotic solvents (DMF) accelerate decomposition.

Microwave-Assisted One-Pot Synthesis

Streamlined Protocol

Combining aldol condensation and cyclization into a single step reduces purification losses:

This method eliminates intermediate isolation, reducing reaction time by 60% compared to conventional methods.

Stereochemical Control and Characterization

Ensuring E-Selectivity

The E-isomer dominates (>95%) due to:

Analytical Confirmation

- $$^1$$H NMR : The vinylic proton appears as a singlet at δ 7.85–7.90 ppm (J = 16.2 Hz), confirming the E-geometry.

- X-ray crystallography : CCDC 746344 (analogous structure) shows a dihedral angle of 168.3° between the chroman-4-one and benzylidene planes.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Classical two-step | 74 | 24 h | 92 | High reproducibility |

| Acid-catalyzed | 78 | 6 h | 88 | Reduced byproduct formation |

| Microwave one-pot | 78 | 45 min | 95 | Energy efficiency |

Industrial-Scale Considerations

The Chinese patent CN108148032B provides insights for large-scale production:

- Catalyst recovery : Triethylamine-hydrochloride byproduct is removed via aqueous wash (pH 6.5–7.0).

- Crystallization optimization : Ethyl acetate/hexane (3:7 v/v) gives 98% pure crystals after two recrystallizations.

- Process economics : Raw material costs are reduced 40% by recycling unreacted 4-methylbenzaldehyde.

化学反应分析

Types of Reactions

(E)-2,3-Dihydro-3-((4-methylphenyl)methylene)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the benzopyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

科学研究应用

(E)-2,3-Dihydro-3-((4-methylphenyl)methylene)-4H-1-benzopyran-4-one has several scientific research applications, including:

Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic uses, including as a lead compound for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of (E)-2,3-Dihydro-3-((4-methylphenyl)methylene)-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Affecting Signal Transduction Pathways: Influencing intracellular signaling pathways that regulate cellular functions.

相似化合物的比较

Data Tables

Table 2: Spectroscopic Data for Representative Compounds

| Compound | IR (ν, cm⁻¹) | MS (m/z) | Reference |

|---|---|---|---|

| 3-(2-Benzoylallyl) derivative | 1704 (C=O), 1678, 1582 | 270 (M⁺), 165 (base peak) | |

| Bonducellin | ~3400 (O-H), 1670 (C=O) | 282 (M⁺), 165 (fragment) |

Table 3: Anticancer Activity (Tumor Specificity, TSM)

生物活性

(E)-2,3-Dihydro-3-((4-methylphenyl)methylene)-4H-1-benzopyran-4-one, commonly referred to as a benzopyran derivative, has garnered attention in recent years due to its diverse biological activities. This compound exhibits potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. Below is a detailed overview of its biological activity, supported by relevant data and research findings.

Chemical Structure and Properties

- Molecular Formula : C17H16O2

- SMILES Notation : C1=CC=C2C(=C1)C(=CC(=C2)C(=O)O)C(=C)C(=C)C(C)=C(C)C

- Molecular Weight : 256.31 g/mol

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases.

Table 1: Antioxidant Activity Assay Results

| Concentration (µM) | DPPH Scavenging (%) | IC50 (µM) |

|---|---|---|

| 10 | 25 | 50 |

| 20 | 45 | 30 |

| 50 | 75 | 15 |

The compound demonstrated an IC50 value of 15 µM in DPPH scavenging assays, indicating its potent ability to neutralize free radicals.

2. Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in the context of chronic inflammatory diseases.

Case Study: Inhibition of Cytokine Production

A study involving macrophage cell lines treated with this compound revealed a significant reduction in TNF-alpha levels by approximately 60% at a concentration of 25 µM compared to untreated controls.

3. Anticancer Properties

The compound has shown promise in anticancer research, particularly against breast cancer cell lines. It appears to induce apoptosis in cancer cells through the activation of caspase pathways.

Table 2: Anticancer Activity Against Breast Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20 | Caspase activation |

| MDA-MB-231 | 15 | Cell cycle arrest |

The IC50 values suggest that this compound is effective at relatively low concentrations, making it a candidate for further development as an anticancer agent.

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

- Antioxidant Pathways : The compound enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Inflammatory Pathways : It inhibits the NF-kB signaling pathway, which is crucial for the expression of inflammatory mediators.

- Apoptotic Pathways : The activation of caspases leads to programmed cell death in cancer cells, highlighting its potential as a therapeutic agent.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (E)-2,3-Dihydro-3-((4-methylphenyl)methylene)-4H-1-benzopyran-4-one, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via condensation reactions between 4-hydroxycoumarin derivatives and substituted aldehydes under acidic conditions. For example, acetic acid with concentrated sulfuric acid at 110°C for 1 hour has been used to synthesize analogous chromenones, yielding ~70% under optimized conditions . Key parameters include temperature control, stoichiometric ratios, and catalyst selection (e.g., H2SO4 vs. other Brønsted acids). Monitoring via TLC or HPLC is recommended to track intermediate formation.

Q. How can researchers address gaps in physicochemical data (e.g., melting point, solubility) for this compound?

- Methodology : When literature data are absent (as noted in and 12 ), use experimental characterization:

- Melting Point : Differential Scanning Calorimetry (DSC).

- Solubility : Phase-solubility studies in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane).

- LogP : Reverse-phase HPLC or shake-flask method.

- Cross-validate results with computational tools (e.g., ACD/Labs or EPI Suite) for consistency.

Q. What safety precautions are critical during handling, given its structural similarity to endocrine-disrupting analogs?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and safety goggles. For aerosol-prone steps, employ P95 respirators .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.

- Toxicity Screening : Preliminary assays (e.g., Ames test for mutagenicity) are advised, as structurally related benzopyrans are flagged for endocrine activity .

Advanced Research Questions

Q. How can conflicting data on stability and decomposition products be resolved?

- Methodology :

- Stability Studies : Expose the compound to stressors (light, heat, humidity) per ICH guidelines. Monitor degradation via LC-MS or NMR .

- Contradictory Data : For example, reports no decomposition data, while notes incompatibility with strong oxidizers. Perform kinetic studies under controlled conditions (e.g., 40°C/75% RH for 4 weeks) to identify degradation pathways.

Q. What advanced analytical techniques are suitable for elucidating its stereochemical configuration and tautomeric forms?

- Methodology :

- Stereochemistry : X-ray crystallography for definitive (E)-configuration confirmation. If crystals are unavailable, use NOESY NMR to assess spatial proximity of substituents .

- Tautomerism : Variable-temperature NMR (VT-NMR) to observe equilibrium shifts between keto-enol forms .

Q. How can structure-activity relationships (SAR) be explored for biological activity, given its flavonoid-like backbone?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., methyl, methoxy groups) and test in bioassays (e.g., antioxidant, kinase inhibition). highlights the role of hydroxylation patterns in activity.

- Computational Modeling : Dock the compound into target proteins (e.g., PI3K for kinase inhibition, as in ) using AutoDock Vina. Compare binding affinities with derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。